2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)-6-methylpyrimidin-4-ol
CAS No.:
Cat. No.: VC16327832
Molecular Formula: C12H11N5OS
Molecular Weight: 273.32 g/mol
* For research use only. Not for human or veterinary use.
![2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)-6-methylpyrimidin-4-ol -](/images/structure/VC16327832.png)
Specification
Molecular Formula | C12H11N5OS |
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Molecular Weight | 273.32 g/mol |
IUPAC Name | 2-(imidazo[1,2-a]pyrimidin-2-ylmethylsulfanyl)-4-methyl-1H-pyrimidin-6-one |
Standard InChI | InChI=1S/C12H11N5OS/c1-8-5-10(18)16-12(14-8)19-7-9-6-17-4-2-3-13-11(17)15-9/h2-6H,7H2,1H3,(H,14,16,18) |
Standard InChI Key | JOTIMGXQWGNMMP-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=O)NC(=N1)SCC2=CN3C=CC=NC3=N2 |
Introduction
Structural Analysis and Nomenclature
The IUPAC name 2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)-6-methylpyrimidin-4-ol delineates its core components:
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Imidazo[1,2-a]pyrimidine: A bicyclic heterocycle formed by fusion of imidazole and pyrimidine rings, with nitrogen atoms at positions 1, 3, and 7 .
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6-Methylpyrimidin-4-ol: A pyrimidine derivative featuring a hydroxyl group at position 4 and a methyl group at position 6.
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Thioether linkage: A sulfur atom bridges the imidazo[1,2-a]pyrimidine’s methylene group (-CH2-) and the pyrimidin-4-ol’s sulfur atom.
The connectivity suggests a hybrid structure designed to merge pharmacophoric elements from both heterocycles, potentially enhancing bioactivity through synergistic interactions .
Synthetic Pathways
Groebke–Blackburn–Bienaymé (GBB) Reaction for Imidazo[1,2-a]pyrimidine Synthesis
The imidazo[1,2-a]pyrimidine core can be synthesized via the GBB three-component reaction (3CR), which typically involves:
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Aminopyrimidine (e.g., 2-aminopyrimidine)
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Aldehyde (e.g., aromatic or aliphatic aldehydes)
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Isocyanide (e.g., tert-butyl isocyanide)
Under acidic conditions (e.g., HClO₄ in DMF), these components cyclize to form the imidazo[1,2-a]pyrimidine scaffold . For example, the reaction of 2-amino-5-chloropyridine with 4-formylbenzoic acid and tert-butyl isocyanide yields a chlorinated imidazo[1,2-a]pyrimidine derivative in 76% yield .
Thioether Bridge Formation
The thioether linkage can be introduced via nucleophilic substitution or coupling reactions. A plausible route involves:
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Synthesis of Imidazo[1,2-a]pyrimidin-2-ylmethanethiol:
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Reacting imidazo[1,2-a]pyrimidine-2-carbaldehyde with thiourea under reducing conditions.
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Coupling with 4-Chloro-6-methylpyrimidin-4-ol:
This method mirrors the synthesis of 2-(((6-Methylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine (CAS: 1251575-02-6), where a similar thioether linkage was achieved using 6-methylpyrimidin-4-thiol and imidazo[1,2-a]pyridine derivatives .
Physicochemical Properties
While experimental data for the target compound are unavailable, properties can be extrapolated from analogs:
The hydroxyl and thioether groups enhance polarity, while the methyl and imidazo[1,2-a]pyrimidine moieties contribute to hydrophobic interactions .
Biological Activity and Applications
Anticancer Activity
1,2,4-Triazole hybrids, such as those reported in , demonstrate antiproliferative effects by modulating tubulin polymerization or topoisomerase activity. The thioether bridge in the target compound may enhance cellular uptake, as seen in sulfur-containing anticancer agents .
Research Gaps and Future Directions
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Synthetic Optimization: Current yields for analogous Ugi reactions range from 28–72% , suggesting room for improvement via catalyst screening or solvent optimization.
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In Vivo Studies: No toxicity or pharmacokinetic data exist for this compound class.
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Target Identification: Computational docking studies could identify potential protein targets, such as EGFR or PARP.
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